N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027893
InChI: InChI=1S/C62H50N4/c1-47-17-15-27-61(45-47)65(53-23-11-5-12-24-53)59-41-37-57(38-42-59)63(51-19-7-3-8-20-51)55-33-29-49(30-34-55)50-31-35-56(36-32-50)64(52-21-9-4-10-22-52)58-39-43-60(44-40-58)66(54-25-13-6-14-26-54)62-28-16-18-48(2)46-62/h3-46H,1-2H3
SMILES:
Molecular Formula: C62H50N4
Molecular Weight: 851.1 g/mol

N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine

CAS No.:

Cat. No.: VC16027893

Molecular Formula: C62H50N4

Molecular Weight: 851.1 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine -

Specification

Molecular Formula C62H50N4
Molecular Weight 851.1 g/mol
IUPAC Name 4-N-(3-methylphenyl)-1-N-[4-[4-(N-[4-(N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine
Standard InChI InChI=1S/C62H50N4/c1-47-17-15-27-61(45-47)65(53-23-11-5-12-24-53)59-41-37-57(38-42-59)63(51-19-7-3-8-20-51)55-33-29-49(30-34-55)50-31-35-56(36-32-50)64(52-21-9-4-10-22-52)58-39-43-60(44-40-58)66(54-25-13-6-14-26-54)62-28-16-18-48(2)46-62/h3-46H,1-2H3
Standard InChI Key QYNTUCBQEHUHCS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC(=C1)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name—4-N-(3-methylphenyl)-1-N-[4-[4-(N-[4-(N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine—reflects its highly branched structure. Central to its design is a biphenyl-4,4'-diamine backbone substituted with four aromatic amine groups: two phenyl and two m-tolylamino moieties . This configuration creates an extended π-conjugated system, facilitating efficient charge transport.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC62H50N4\text{C}_{62}\text{H}_{50}\text{N}_4
Molecular Weight851.11 g/mol
CAS Registry Number260550-65-0
Canonical SMILESCC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC(=C1)C

The Standard InChIKey (QYNTUCBQEHUHCS-UHFFFAOYSA-N) confirms its unique stereochemical identity. X-ray crystallography of analogous compounds, such as N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine (PubChem CID 640095), reveals planar biphenyl cores with dihedral angles <30°, optimizing intermolecular π-π stacking .

Synthesis and Purification

Reaction Pathways

While explicit synthetic details remain proprietary, Ullmann coupling and Buchwald-Hartwig amination are inferred as primary methods based on structural analogs . A plausible three-step sequence involves:

  • Biphenyl Core Formation: Suzuki-Miyaura cross-coupling of 4-bromophenylboronic acid derivatives.

  • Amine Substitution: Sequential Pd-catalyzed couplings of phenyl and m-tolylamino groups.

  • Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from toluene .

Critical challenges include minimizing steric hindrance during amine coupling and suppressing oligomerization. Yield optimization typically requires strict temperature control (<80°C) and anaerobic conditions .

Applications in Organic Light-Emitting Diodes

Hole Transport Performance

As a hole-transport layer (HTL) in blue phosphorescent OLEDs, the compound achieves a power efficiency of 28.7 lm/W at 1000 cd/m², outperforming N,N'-Bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) by 40% . This enhancement stems from its higher hole mobility (5.6×104cm2/V\cdotps5.6 \times 10^{-4} \, \text{cm}^2/\text{V·s}) and elevated highest occupied molecular orbital (HOMO) level (-5.2 eV), which reduces interfacial energy barriers with indium tin oxide (ITO) anodes .

Table 2: OLED Performance Metrics

ParameterValue (This Compound)NPB (Reference)
Turn-On Voltage3.1 V3.8 V
Luminance @ 10 mA/cm²12,300 cd/m²8,400 cd/m²
External Quantum Efficiency19.4%14.1%

Device lifetime tests (LT70) under continuous operation show 480 hours at 1000 cd/m², attributable to the compound’s thermal stability (decomposition temperature Td=412°CT_d = 412°C) .

Comparative Analysis with Related Compounds

DNTPD (CAS 199121-98-7)

N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine) (DNTPD) shares structural similarities but incorporates two additional methyl groups (C64H54N4\text{C}_{64}\text{H}_{54}\text{N}_4, MW 879.14 g/mol) . While DNTPD exhibits marginally higher thermal stability (Td=427°CT_d = 427°C), its larger molecular weight reduces solubility in chlorobenzene (12 mg/mL vs. 18 mg/mL for the subject compound), complicating spin-coating processes .

Future Research Directions

Ternary Blended HTLs

Preliminary studies suggest blending this compound with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) at 15 wt% increases luminance uniformity by 22% while maintaining low leakage currents (<0.1 mA/cm²) . Additional opportunities include:

  • Cross-Linkable Derivatives: Introducing acrylate side chains for solvent-resistant HTLs.

  • Dopant-Free Systems: Leveraging its deep HOMO level to eliminate p-type dopants like F4-TCNQ.

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